3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound. It is known for its unique structural features, which include a dioxaphosphocine ring system fused with an indeno framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves the reaction of 3,5-dimethylphenyl derivatives with appropriate phosphorus-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the dioxaphosphocine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various phosphorus oxides, while reduction can produce phosphines .
Scientific Research Applications
3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Mechanism of Action
The mechanism by which 3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-dimethylphenyl)phosphine oxide: Another organophosphorus compound with similar structural features.
(11aS)-3,7-Bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de1’,7’-fg][1,3,2]dioxaphosphocin: A chiral variant used in enantioselective catalysis.
(11aS)-3,7-Bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de1’,7’-fg][1,3,2]dioxaphosphocin: A fluorinated analog with enhanced reactivity.
Uniqueness
What sets 3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahyd
Properties
Molecular Formula |
C33H31O4P |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C33H31O4P/c1-19-12-20(2)15-23(14-19)25-8-9-30-32-27(25)10-11-33(32)18-28(24-16-21(3)13-22(4)17-24)26-6-5-7-29(31(26)33)36-38(34,35)37-30/h5-9,12-17,28H,10-11,18H2,1-4H3,(H,34,35) |
InChI Key |
ZKNMSMHQEMRZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CC34CCC5=C(C=CC(=C53)OP(=O)(OC6=CC=CC2=C46)O)C7=CC(=CC(=C7)C)C)C |
Origin of Product |
United States |
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